molecular formula C13H12O B2576261 6'-Methyl-2'-acetonaphthone CAS No. 5156-83-2

6'-Methyl-2'-acetonaphthone

Cat. No.: B2576261
CAS No.: 5156-83-2
M. Wt: 184.238
InChI Key: SPAYGOAEIJHIDE-UHFFFAOYSA-N
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Description

6’-Methyl-2’-acetonaphthone: is an organic compound with the molecular formula C13H12O . It is a derivative of naphthalene, characterized by the presence of a methyl group at the 6’ position and an acetyl group at the 2’ position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Scientific Research Applications

6’-Methyl-2’-acetonaphthone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 6’-Methyl-2’-acetonaphthone can be synthesized through the condensation of 6’-methyl-2’-acetonaphthone with various meta- and para-substituted benzaldehydes under solvent-free conditions to yield E-2-propen-1-ones . This method involves the use of a base catalyst and heating to facilitate the reaction.

Industrial Production Methods: Industrial production of 6’-methyl-2’-acetonaphthone typically involves the same condensation reaction but on a larger scale. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6’-Methyl-2’-acetonaphthone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 6’-methyl-2’-acetonaphthone involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, it targets the formation of carboxylic acids, while in reduction reactions, it aims to produce alcohols or hydrocarbons.

Comparison with Similar Compounds

Uniqueness: 6’-Methyl-2’-acetonaphthone is unique due to the specific positioning of the methyl and acetyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

1-(6-methylnaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-9-3-4-13-8-11(10(2)14)5-6-12(13)7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAYGOAEIJHIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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